3-Bromo-1,2-propanediol-d5
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Overview
Description
3-Bromo-1,2-propanediol-d5: is a deuterated analog of 3-Bromo-1,2-propanediol This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the molecule Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Mechanism of Action
Target of Action
3-Bromo-1,2-propanediol-d5, also known as 3-Bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol, is primarily used as a protecting reagent for carbonyl functions . .
Mode of Action
As a protecting reagent, this compound likely interacts with carbonyl groups in biological molecules, preventing them from undergoing unwanted reactions during a synthetic process . The bromomethylethylene ketals formed in this process can be cleaved under neutral conditions .
Result of Action
The primary result of the action of this compound is the protection of carbonyl functions during synthetic processes . This allows for more complex synthetic reactions to take place without unwanted side reactions.
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the compound is typically stored at a temperature of 2-8°C .
: Sigma-Aldrich : MilliporeSigma
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,2-propanediol-d5 typically involves the deuteration of 3-Bromo-1,2-propanediol. The process can be carried out using deuterium oxide (D2O) as a deuterium source. The reaction conditions often include the use of a deuterium exchange catalyst and elevated temperatures to facilitate the incorporation of deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas or deuterium oxide. The production process must ensure high purity and isotopic enrichment to meet the requirements for scientific research and industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 1,1,2,3,3-pentadeuteriopropane-1,2-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of 3-Bromo-1,1,2,3,3-pentadeuteriopropane-1,2-dione.
Reduction: Formation of 1,1,2,3,3-pentadeuteriopropane-1,2-diol.
Substitution: Formation of 3-Hydroxy-1,1,2,3,3-pentadeuteriopropane-1,2-diol.
Scientific Research Applications
Chemistry: The compound is used as a stable isotope-labeled standard in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its unique isotopic composition allows for the study of reaction mechanisms and the tracing of metabolic pathways.
Biology: In biological research, deuterated compounds like 3-Bromo-1,2-propanediol-d5 are used to study enzyme kinetics and protein-ligand interactions. The presence of deuterium can provide insights into the hydrogen bonding and structural dynamics of biomolecules.
Medicine: The compound has potential applications in drug development and pharmacokinetics. Deuterated drugs often exhibit improved metabolic stability and reduced toxicity, making them attractive candidates for therapeutic use.
Industry: In industrial applications, the compound can be used as a tracer in chemical processes and environmental studies. Its isotopic signature allows for the monitoring of chemical reactions and the detection of contaminants.
Comparison with Similar Compounds
3-Bromo-1,2-propanediol: The non-deuterated analog of the compound, commonly used in organic synthesis and as a reagent in chemical reactions.
1,2-Dibromo-3,3,3-trifluoropropane: A brominated compound with different halogen substituents, used in various industrial applications.
3-Chloro-1,2-propanediol: A chlorinated analog with similar chemical properties, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 3-Bromo-1,2-propanediol-d5 is unique due to its isotopic composition, which imparts distinct physical and chemical properties. The presence of deuterium atoms enhances its stability and provides valuable insights into reaction mechanisms and molecular interactions. This compound’s uniqueness makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFQOUHOCRXDL-UXXIZXEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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